molecular formula C17H22FN5O B11149626 N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11149626
M. Wt: 331.4 g/mol
InChI Key: VZDHBSGUHMQCPD-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a fluorobenzyl group, a tetrazole ring, and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and reactivity, while the tetrazole ring provides versatility in binding interactions.

Properties

Molecular Formula

C17H22FN5O

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C17H22FN5O/c18-15-6-4-5-14(9-15)11-19-16(24)10-17(7-2-1-3-8-17)12-23-13-20-21-22-23/h4-6,9,13H,1-3,7-8,10-12H2,(H,19,24)

InChI Key

VZDHBSGUHMQCPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2=CC(=CC=C2)F)CN3C=NN=N3

Origin of Product

United States

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